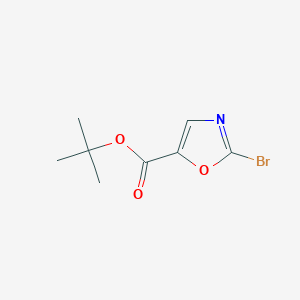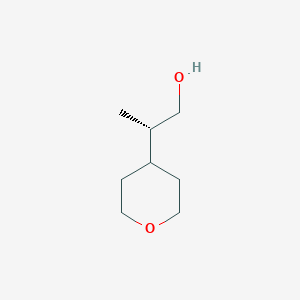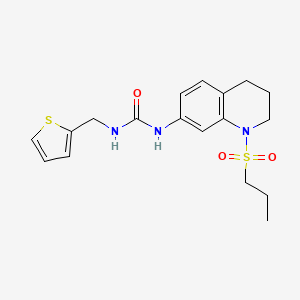![molecular formula C19H21NO5 B2726696 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 899730-08-6](/img/structure/B2726696.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a 1,4-dioxaspiro[4.5]decane moiety . This is a type of spiro compound, which is a bicyclic molecule that consists of two rings sharing a single atom . The compound also contains a 2-oxo-2H-chromene-3-carboxamide moiety, which suggests it may have some chromene-like properties. Chromenes are a class of chemical compounds consisting of a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the spiro and chromene moieties. The 1,4-dioxaspiro[4.5]decane moiety would contribute a bicyclic structure, while the 2-oxo-2H-chromene-3-carboxamide moiety would contribute a fused ring structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the carboxamide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the carboxamide group might increase its polarity and influence its solubility in different solvents .Scientific Research Applications
Antiviral Activity
Research has demonstrated the potential of derivatives similar to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide in the development of antiviral agents. For instance, novel derivatives have been synthesized and evaluated for their activity against influenza A/H3N2 virus, with some compounds showing significant antiviral activity (Çağla Begüm Apaydın et al., 2021) (Çağla Begüm Apaydın et al., 2021). Furthermore, certain spirothiazolidinone derivatives, which share structural similarities, have been shown to inhibit both influenza A/H3N2 and human coronavirus 229E, highlighting the versatility of this scaffold for antiviral molecule development (Çağla Begüm Apaydın et al., 2020) (Çağla Begüm Apaydın et al., 2020).
Anticholinesterase Activity
Compounds with a structure incorporating the 2-oxo-2H-chromene-3-carboxamide moiety have also been explored for their anticholinesterase activity. Research indicates that these compounds show promising activity against acetylcholinesterase (AChE), with certain modifications enhancing their effectiveness. This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's (Samaneh Ghanei-Nasab et al., 2016) (Samaneh Ghanei-Nasab et al., 2016).
Antimicrobial Activity
The chromene-3-carboxamide scaffold has also been utilized in the synthesis of compounds with antimicrobial properties. For example, derivatives have been synthesized and shown to possess significant antimicrobial activity, indicating the potential for developing new classes of antimicrobial agents (I. H. E. Azab et al., 2017) (I. H. E. Azab et al., 2017).
Antioxidant and Antibacterial Agents
Further research into 4H-chromene-3-carboxamide derivatives has revealed their promising antioxidant and antibacterial properties. A one-pot synthesis approach has enabled the creation of a variety of derivatives that exhibit good antioxidant activity and antibacterial efficacy against both Gram-positive and Gram-negative bacteria (Chitreddy V. Subbareddy et al., 2017) (Chitreddy V. Subbareddy et al., 2017).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c21-17(15-10-13-6-2-3-7-16(13)24-18(15)22)20-11-14-12-23-19(25-14)8-4-1-5-9-19/h2-3,6-7,10,14H,1,4-5,8-9,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZUWZBQBPGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenesulfonamide](/img/structure/B2726613.png)


![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2726618.png)
![1-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2726619.png)
![N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide](/img/structure/B2726620.png)
![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2726623.png)
![2,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726624.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2726627.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2726629.png)
![3-(4-Ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726631.png)

![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2726636.png)